Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate
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Overview
Description
Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate, and a 3-methylnaphthalene moiety attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methylnaphthalen-2-yl)carbamate typically involves the reaction of 3-methylnaphthalen-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
3-methylnaphthalen-2-amine+tert-butyl chloroformate→tert-butyl N-(3-methylnaphthalen-2-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding amine by catalytic hydrogenation.
Substitution: The tert-butyl group can be substituted by other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-methylnaphthalen-2-amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms where carbamates act as enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylnaphthalen-2-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This property makes it valuable in multi-step organic syntheses where selective deprotection is required.
Comparison with Similar Compounds
Tert-butyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a 3-methylnaphthalene moiety.
Tert-butyl N-(2-naphthyl)carbamate: Similar structure but with a 2-naphthyl group instead of a 3-methylnaphthalene moiety.
Uniqueness: Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate is unique due to the presence of the 3-methylnaphthalene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in specific synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(3-methylnaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-9-12-7-5-6-8-13(12)10-14(11)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRGHKUKPBMJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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